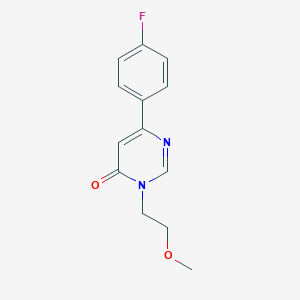

6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one

Description

Propriétés

IUPAC Name |

6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-18-7-6-16-9-15-12(8-13(16)17)10-2-4-11(14)5-3-10/h2-5,8-9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNYVTXOFPYIFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC(=CC1=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one

Abstract

This guide provides a comprehensive, technically-grounded framework for elucidating the in vitro mechanism of action (MoA) for the novel synthetic compound, 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one. In the absence of established data for this specific molecule, we present a logical, multi-phased experimental strategy designed for drug discovery and development professionals. This document moves from broad, unbiased phenotypic assessment to specific target identification, validation, and downstream pathway analysis. Each phase is detailed with scientific rationale, step-by-step protocols for key assays such as High-Content Screening (HCS) and the Cellular Thermal Shift Assay (CETSA), and guidelines for data interpretation. The objective is to provide a robust, self-validating workflow that builds a coherent and evidence-based model of the compound's molecular mechanism, grounded in established, authoritative methodologies.

Introduction and Strategic Overview

The compound 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one belongs to the pyrimidinone class of heterocyclic compounds. This structural family is known for a wide range of biological activities, with various derivatives having been investigated as kinase inhibitors, anticancer agents, and modulators of other critical cellular pathways.[1][2][3] The primary challenge in early-stage drug discovery is to move from a compound of interest to a validated mechanism of action. A well-defined MoA is critical for lead optimization, predicting clinical efficacy, and identifying potential safety liabilities.

This guide outlines a systematic, three-phase approach to determining the MoA of our lead compound in vitro. The strategy is designed to be efficient and conclusive, building a weight of evidence from the cellular to the molecular level.

Our Investigative Strategy:

-

Phase 1: Unbiased Phenotypic Profiling. We will first determine the compound's global effect on cellular morphology and function using high-content screening. This unbiased approach provides a "phenotypic fingerprint" that can offer initial clues about the affected biological pathways without a priori assumptions.[4]

-

Phase 2: Target Identification and Validation. Based on phenotypic data or broad screening, we will identify candidate protein targets. The core of this phase is the use of the Cellular Thermal Shift Assay (CETSA) to confirm direct binding (target engagement) of the compound to its putative target within intact cells, a crucial step for validation.[5][6]

-

Phase 3: Pathway Elucidation and Functional Consequences. With a validated target, we will dissect the downstream signaling events. This involves quantifying the compound's inhibitory potency in biochemical assays and mapping its impact on key nodes of the relevant signaling cascade in cells using techniques like Western blotting.

This structured progression ensures that each experimental step logically informs the next, culminating in a synthesized, high-confidence MoA model.

Caption: A high-level overview of the three-phase investigative workflow.

Phase 1: Unbiased Phenotypic Profiling via High-Content Screening

Expertise & Rationale

Before focusing on a specific molecular target, it is imperative to understand the compound's overall impact on the cell. High-Content Screening (HCS), also known as high-content imaging, combines automated microscopy with sophisticated image analysis to simultaneously quantify dozens of cellular features.[7][8] This provides a rich, multiparametric dataset that constitutes a unique "phenotypic fingerprint" of the compound's activity.[9] By comparing this fingerprint to those of reference compounds with known mechanisms, we can generate initial, data-driven hypotheses about the compound's MoA. For example, specific changes in nuclear morphology and DNA texture can suggest cell cycle arrest, while alterations in mitochondrial membrane potential might point towards an effect on cellular metabolism or apoptosis.

Experimental Protocol: Multiparametric Phenotypic Assay

This protocol is designed to assess key indicators of cell health, morphology, and major organelle function in a human cancer cell line (e.g., HeLa or PC-3).[10]

-

Cell Seeding: Seed HeLa cells in 96-well, black-walled, clear-bottom imaging plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for adherence.

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one in DMSO, with the highest concentration at 100 µM. Add the compound dilutions to the cell plates (final DMSO concentration ≤ 0.5%). Include vehicle-only (DMSO) and positive control (e.g., Staurosporine for apoptosis) wells. Incubate for 24 hours.

-

Staining of Cellular Compartments:

-

Add MitoTracker™ Red CMXRos (200 nM final concentration) to live cells and incubate for 30 minutes to stain mitochondria.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes.

-

Stain with Hoechst 33342 (1 µg/mL) to label nuclei and Phalloidin-AF488 (1:200 dilution) to label the F-actin cytoskeleton. Incubate for 30 minutes in the dark.

-

-

Image Acquisition:

-

Wash plates three times with PBS.

-

Acquire images using a high-content imaging system, capturing at least four fields per well with 3 channels (DAPI for Hoechst, FITC for Phalloidin, and TRITC for MitoTracker).

-

-

Image Analysis:

-

Utilize an automated image analysis software pipeline to segment and identify individual cells.

-

Define the nucleus based on the Hoechst signal and the cytoplasm based on the Phalloidin signal.

-

Quantify a range of cellular parameters as outlined in the data table below.

-

Data Presentation: Key Phenotypic Parameters

| Parameter Class | Specific Measurement | Potential Implication |

| Cell Health | Cell Count | Cytotoxicity / Cytostasis |

| Nuclear Area & Intensity | Cell Cycle Arrest, Apoptosis | |

| Cell Area / Spread | Changes in Adhesion/Cytoskeleton | |

| Cytoskeleton | Actin Fiber Integrity | Disruption of Cytoskeletal Dynamics |

| Cell Roundness | Mitotic Arrest, Cytotoxicity | |

| Mitochondria | Mitochondrial Mass/Area | Mitophagy, Mitochondrial Biogenesis |

| Mitochondrial Intensity | Changes in Membrane Potential |

Phase 2: Target Identification and Validation with CETSA

Expertise & Rationale

Phenotypic screening tells us what happens, but not how. The critical next step is to identify the direct molecular target of the compound. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for confirming compound binding to a target protein in its native environment: inside intact cells or cell lysates.[11][12] The principle is based on ligand-induced thermal stabilization.[5] When a compound binds to its target protein, it typically increases the protein's stability, making it more resistant to heat-induced unfolding and aggregation. By heating cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, we can observe a "shift" in the melting curve of the target protein, which is direct evidence of engagement.[6]

Experimental Protocol: CETSA with Western Blot Detection

This protocol assumes a candidate target has been identified (e.g., "Kinase X," based on phenotypic clues or a prior screen).

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T) to ~80-90% confluency. Treat the cells with either the test compound (e.g., at 10x the phenotypic IC50) or vehicle (DMSO) for 1 hour at 37°C.[13]

-

Cell Harvest and Lysis: Harvest the cells and resuspend them in PBS supplemented with protease inhibitors. Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Clarification of Lysate: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet insoluble debris. Collect the supernatant (soluble proteome).

-

Heat Challenge: Aliquot the soluble lysate from both vehicle- and compound-treated groups into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.

-

Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins, while the pellet contains the aggregated proteins.

-

Protein Quantification via Western Blot:

-

Collect the supernatants and determine protein concentration.

-

Prepare samples for SDS-PAGE, loading equal amounts of total protein per lane.[14]

-

Perform gel electrophoresis to separate proteins by size.[15]

-

Transfer the separated proteins to a PVDF membrane.[16]

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[15]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the candidate target protein (Kinase X).

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.[11]

-

Caption: The principle of CETSA: ligand binding stabilizes the target protein.

Data Presentation: Hypothetical CETSA Melt Curve Data

| Temperature (°C) | Soluble Protein (Vehicle, % of 40°C) | Soluble Protein (Compound, % of 40°C) |

| 40 | 100% | 100% |

| 46 | 95% | 98% |

| 50 | 75% | 92% |

| 54 | 50% (Tm) | 85% |

| 58 | 20% | 50% (Tm Shifted) |

| 62 | 5% | 25% |

Phase 3: Pathway Elucidation and Functional Analysis

Expertise & Rationale

Confirming target engagement is a major milestone. The final phase is to connect this binding event to the cellular phenotype observed in Phase 1. This requires two key lines of evidence: 1) demonstrating direct modulation of the target's biochemical activity, and 2) showing that this modulation leads to the expected changes in downstream signaling pathways. If our hypothetical target "Kinase X" is validated, we would first perform an in vitro kinase assay to measure its potency (IC50) and then use Western blotting to probe the phosphorylation status of its known substrates in compound-treated cells.[17][18]

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

This protocol quantifies the compound's ability to inhibit the enzymatic activity of recombinant Kinase X.

-

Assay Setup: In a 96-well plate, prepare reactions containing kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA), the specific peptide substrate for Kinase X, and a range of concentrations of the test compound.[19]

-

Enzyme Addition: Add purified, recombinant Kinase X enzyme to each well. Incubate for 20 minutes at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (often ³³P-γ-ATP for radiometric assays or unlabeled ATP for luminescence-based assays like ADP-Glo™) to a final concentration equal to the known Km of the enzyme.[19]

-

Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Detection and Quantification: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced, depending on the assay format.

-

Data Analysis: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 2: Western Blot for Downstream Signaling

This protocol assesses the impact of inhibiting Kinase X on its direct downstream substrate, "Substrate Y."

-

Cell Treatment: Seed cells in a 6-well plate. Once they reach 80% confluency, serum-starve them overnight. Treat the cells with a dose-range of the test compound for 1-2 hours.

-

Pathway Stimulation: If the pathway is not basally active, stimulate all wells (except the negative control) with an appropriate growth factor or activator to induce phosphorylation of Substrate Y.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis:

-

Perform SDS-PAGE and Western blotting as described in the CETSA protocol (Section 3).[20]

-

Probe one membrane with an antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y).

-

Probe a second, identical membrane (or strip and re-probe the first) with an antibody for total Substrate Y to ensure that changes in phosphorylation are not due to changes in total protein expression.

-

Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

-

-

Data Analysis: Quantify the band intensities for p-Substrate Y and normalize them to the total Substrate Y signal.

Caption: A model signaling pathway illustrating the point of inhibition.

Synthesis and Conclusion

By systematically executing these three phases, we can construct a robust, evidence-based model for the mechanism of action of 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one. The data from the high-content screen provides an initial, unbiased view of the compound's cellular effects. The CETSA experiment serves as the definitive link, confirming that the compound directly engages its intended target within the complex milieu of the cell. Finally, the biochemical and cell-based pathway analyses demonstrate the functional consequences of this engagement, explaining how the binding event translates into the observed phenotype. This integrated approach not only provides a high-confidence MoA but also establishes a suite of validated assays essential for future lead optimization and translational studies.

References

-

Zanella, F., et al. (2010). High-content screening: seeing is believing. Trends in Biotechnology. Available at: [Link]

-

Bray, M. A., et al. (2016). High-Content Imaging to Phenotype Antimicrobial Effects on Individual Bacteria at Scale. mSystems. Available at: [Link]

-

Chen, Y., et al. (2018). High-Content Imaging Phenotypic Screen for Neurogenesis Using Primary Neural Progenitor Cells. Methods in Molecular Biology. Available at: [Link]

-

Piazza, I., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. Available at: [Link]

-

Henderson, M. J., et al. (2022). Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modulators in a Neuronal Cell Model. ACS Chemical Neuroscience. Available at: [Link]

-

Huber, K. V. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. STAR Protocols. Available at: [Link]

-

Li, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

Al-Hulli, Z., et al. (2024). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. International Journal of Molecular Sciences. Available at: [Link]

-

EUbOPEN. (2021). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available at: [Link]

-

Médard, G. (2015). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Technical University of Munich. Available at: [Link]

-

Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

-

Boster Biological Technology. (2024). Western Blot Protocol: Step-by-Step Guide. Available at: [Link]

-

Celtarys. (2025). Biochemical assays for kinase activity detection. Available at: [Link]

-

Asano, T., et al. (2012). Identification, synthesis, and biological evaluation of a potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

-

Hunt, H. J., et al. (2017). The Identification of the Clinical Candidate CORT125134: A Selective Glucocorticoid Receptor (GR) Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

-

Lee, H., et al. (2013). Synthesis and In Vitro Cytotoxicity of Naphthyridine Derivatives. Bulletin of the Korean Chemical Society. Available at: [Link]

-

ChEMBL. (2017). Identification of the Clinical Candidate CORT125134. EMBL-EBI. Available at: [Link]

-

Aguilar, A., et al. (2017). Discovery of a Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, X., et al. (2020). FMPPP exhibits anti-proliferative effect on prostate cancer cells. Tropical Journal of Pharmaceutical Research. Available at: [Link]

-

Herrera-Mayorga, V., et al. (2023). Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. Pharmaceuticals. Available at: [Link]

-

Al-Warhi, T., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Available at: [Link]

-

Tavares, F. X., et al. (2006). 6-(4-chlorophenyl)-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one-based melanin-concentrating hormone receptor 1 antagonist. Journal of Medicinal Chemistry. Available at: [Link]

-

Li, Y., et al. (2025). TNF Signaling Pathway Is the Key Pathway Regulated by Disitamab Vedotin in Bladder Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

-

Hernández-Negrín, E., et al. (2025). Study on the Molecular Dynamics of a dipyrazolopyridinone for Cancer Immunotherapy. International Journal of Molecular Sciences. Available at: [Link]

-

Xu, J., et al. (2011). PMEPA1 promotes androgen receptor-negative prostate cell proliferation. The Journal of Pathology. Available at: [Link]

-

Slepukhin, P., et al. (2022). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Molecules. Available at: [Link]

- Patent AR115905A1. (2020). 5-(3-CHLORO-4-FLUOROPHENYL)-7-CYCLOPROPYL-3-(2-(3-FLUORO-3-METHYLAZETIDIN-1-IL)-2-OXOETHYL)-3,7-DIHYDRO-4H-PIRROLO[2,3-D]PIRIMIDIN-4-ONA. Google Patents.

-

Open Targets Platform. (2024). CHEMBL2063338 profile page. Available at: [Link]

-

Kelada, E., et al. (2021). Enhanced pyrazolopyrimidinones cytotoxicity against glioblastoma cells activated by ROS-Generating cold atmospheric plasma. Bioorganic Chemistry. Available at: [Link]

-

Comprehensive Marine Natural Products Database. (2013). Compound Report Card. Available at: [Link]

-

Herrera-Mayorga, V., et al. (2023). Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. Pharmaceuticals. Available at: [Link]

-

Guru, A., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine...Ameliorates Cognitive Dysfunction...in Female In Vivo Zebrafish Alzheimer Model. Neurochemical Research. Available at: [Link]

- Patent CA3229150A1. (2021). Crystalline form of n-[4-[4-(4-morpholinyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl]phenyl]-4-[[3(r)-[(1-oxo -2-propen-1-yl)amino]-1-piperidinyl]methyl]-2. Google Patents.

Sources

- 1. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ccij-online.org [ccij-online.org]

- 3. 6-(4-chlorophenyl)-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one-based melanin-concentrating hormone receptor 1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High Content Screening (HCS) with AI & ML: Redefining Drug Discovery [ardigen.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Image analysis methods in high-content screening for phenotypic drug discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 8. journals.asm.org [journals.asm.org]

- 9. High-Content Imaging Phenotypic Screen for Neurogenesis Using Primary Neural Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. KoreaMed Synapse [synapse.koreamed.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. eubopen.org [eubopen.org]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. Western Blot Protocol | Proteintech Group [ptglab.com]

- 16. bosterbio.com [bosterbio.com]

- 17. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Western blot protocol | Abcam [abcam.com]

An In-Depth Technical Guide to the Synthesis of 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for the preparation of 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one, a substituted pyrimidinone derivative of interest in medicinal chemistry and drug discovery. The proposed synthesis is a two-step process commencing with the construction of the core pyrimidinone ring system via a cyclocondensation reaction, followed by a selective N-alkylation to introduce the methoxyethyl side chain. This document details the underlying chemical principles, step-by-step experimental protocols, and expected yields for each transformation. The information presented herein is grounded in established synthetic methodologies for analogous heterocyclic systems, providing a solid foundation for the practical execution of this synthesis in a laboratory setting.

Introduction

Substituted pyrimidin-4(3H)-one scaffolds are a cornerstone in the development of novel therapeutic agents due to their diverse pharmacological activities. The incorporation of an aryl substituent at the 6-position and an alkyl chain at the 3-position can significantly influence the biological profile of these molecules. This guide focuses on the synthesis of a specific analogue, 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one, outlining a robust and logical synthetic strategy. The rationale behind the selection of starting materials and reaction conditions is discussed to provide a deeper understanding of the synthetic process.

Proposed Synthetic Pathway

The synthesis of 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one is proposed to proceed via a two-step sequence as illustrated below. The initial step involves the formation of the 6-(4-fluorophenyl)pyrimidin-4(3H)-one core through a cyclocondensation reaction. The subsequent step is the selective alkylation of the pyrimidinone nitrogen with a 2-methoxyethyl group.

Figure 1: Proposed two-step synthesis pathway for 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one.

Step 1: Synthesis of 6-(4-fluorophenyl)pyrimidin-4(3H)-one

The formation of the pyrimidinone ring is achieved through the cyclocondensation of a β-ketoester, ethyl 4-(4-fluorophenyl)-2-oxobutanoate, with urea. This reaction is a variation of the well-established Biginelli reaction, which is a one-pot synthesis of dihydropyrimidinones.[1][2] In this case, the absence of an aldehyde component leads to the formation of the pyrimidinone directly. The reaction is typically catalyzed by a base, such as sodium ethoxide, in an alcoholic solvent.

Experimental Protocol

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (100 mL).

-

Reagent Addition: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate sodium ethoxide in situ.

-

Reactant Addition: Once the sodium has completely dissolved, add ethyl 4-(4-fluorophenyl)-2-oxobutanoate (22.4 g, 0.1 mol) and urea (6.6 g, 0.11 mol) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Isolation: Remove the solvent under reduced pressure. Add water (100 mL) to the residue and stir for 30 minutes.

-

Purification: Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to afford 6-(4-fluorophenyl)pyrimidin-4(3H)-one as a solid.

Yield and Characterization

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Estimated Yield (%) |

| 6-(4-fluorophenyl)pyrimidin-4(3H)-one | C₁₀H₇FN₂O | 190.18 | Solid | 60-75 |

Yields are estimated based on similar reported syntheses of 6-arylpyrimidin-4(3H)-ones.

Step 2: Synthesis of 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one

The second step involves the selective N-alkylation of the pyrimidinone ring at the N3 position. This is achieved by reacting the 6-(4-fluorophenyl)pyrimidin-4(3H)-one intermediate with a suitable alkylating agent, 2-methoxyethyl bromide, in the presence of a base. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the reaction. Potassium carbonate is a commonly used base for such transformations as it is easily removed during work-up.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 6-(4-fluorophenyl)pyrimidin-4(3H)-one (19.0 g, 0.1 mol) in anhydrous DMF (150 mL).

-

Base Addition: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.

-

Alkylating Agent Addition: To the stirred suspension, add 2-methoxyethyl bromide (16.7 g, 0.12 mol) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (500 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one.

Yield and Characterization

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Estimated Yield (%) |

| 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one | C₁₃H₁₃FN₂O₂ | 248.26 | Solid/Oil | 70-85 |

Yields are estimated based on analogous N-alkylation reactions of pyrimidin-4(3H)-ones.

Scientific Rationale and Mechanistic Insights

Pyrimidinone Ring Formation

The formation of the pyrimidinone ring is a classic example of a cyclocondensation reaction. The mechanism involves the initial condensation of urea with the β-ketoester. The basic conditions facilitate the deprotonation of urea, increasing its nucleophilicity. The subsequent intramolecular cyclization and dehydration lead to the stable aromatic pyrimidinone ring.

Figure 2: Simplified workflow of the pyrimidinone ring formation.

N-Alkylation

The N-alkylation of the pyrimidinone proceeds via a nucleophilic substitution reaction. The base, potassium carbonate, deprotonates the acidic N-H proton of the pyrimidinone ring, generating a nucleophilic anion. This anion then attacks the electrophilic carbon of 2-methoxyethyl bromide, displacing the bromide ion and forming the C-N bond. The use of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation, leaving the pyrimidinone anion more reactive.

Conclusion

The described two-step synthetic pathway provides a reliable and efficient method for the preparation of 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one. The synthesis relies on well-established and understood chemical transformations, making it accessible to researchers with a foundational knowledge of organic synthesis. The provided protocols, along with the scientific rationale, offer a comprehensive guide for the successful synthesis of this and structurally related pyrimidinone derivatives for further investigation in drug discovery and development programs.

References

-

Ryabukhin, S. V., Plaskon, A. S., Ostapchuk, E. N., Volochnyuk, D. M., & Tolmachev, A. A. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427. [Link]

-

J&K Scientific LLC. (2021, February 24). Biginelli Reaction. [Link]

-

Wang, Y. P., Chen, F. E., De Clercq, E., Balzarini, J., & Pannecouque, C. (2008). Synthesis and biological evaluation of novel 6-substituted 5-alkyl-2-(arylcarbonylmethylthio)pyrimidin-4(3H)-ones as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & medicinal chemistry, 16(7), 3887–3894. [Link]

-

Three-component cyclocondensation of aldehyde, urea with aromatic... (n.d.). ResearchGate. [Link]

-

ChemInform Abstract: Versatile Synthesis of 6-Alkyl/aryl-1H-pyrazolo(3,4-d)pyrimidin-4(5H)- ones. (n.d.). ResearchGate. [Link]

-

Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine: A green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/tiones derivatives under solvent-free conditions. (2018). Journal of the Serbian Chemical Society. [Link]

-

Rasapalli, S., Murphy, Z. F., Sammeta, V. R., Golen, J. A., Weig, A. W., Melander, R. J., Melander, C., Macha, P., & Vasudev, M. C. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & medicinal chemistry letters, 30(23), 127550. [Link]

-

Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. (2013). Beilstein Journal of Organic Chemistry. [Link]

- Process for the preparation of pyrimidine derivatives. (2005).

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine: A green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/tiones derivatives under solvent-free conditions | Journal of the Serbian Chemical Society [shd-pub.org.rs]

Physicochemical and Mass Spectrometric Profiling of 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one: A Technical Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals.

Executive Summary

In the preclinical development of kinase inhibitors and central nervous system (CNS) modulators, pyrimidin-4(3H)-one derivatives serve as privileged scaffolds. The compound 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one (Chemical Formula: C₁₃H₁₃FN₂O₂) is a highly specific building block engineered for optimal target binding and solubility.

As a Senior Application Scientist, I designed this guide to bridge the gap between theoretical physicochemical properties and empirical analytical validation. We will deconstruct the causality behind its exact mass and average molecular weight, providing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for rigorous structural confirmation.

Molecular Architecture & Physicochemical Foundations

The structural components of 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one are not arbitrary; they dictate both its pharmacological utility and its behavior in a mass spectrometer:

-

Pyrimidin-4(3H)-one Core: Provides the primary hydrogen bond acceptor/donor interface. Its rigid planarity drives the primary UV absorbance and dictates the primary fragmentation energy threshold.

-

4-Fluorophenyl Group (C-6): The highly electronegative fluorine atom increases lipophilicity and metabolic stability (blocking cytochrome P450 oxidation at the para-position). In MS/MS, it stabilizes the resulting benzoyl cation through inductive effects.

-

2-Methoxyethyl Group (N-3): This flexible, oxygen-rich appendage is strategically placed to enhance aqueous solubility. However, the ether linkage is highly labile under Collision-Induced Dissociation (CID), making it a predictable site for neutral loss.

Understanding the distinction between Average Molecular Weight (MW) and Exact (Monoisotopic) Mass is critical. Average MW dictates the bulk stoichiometry used in assay formulation (e.g., creating a 10 mM DMSO stock), while Exact Mass is the foundational metric for HRMS identification in complex biological matrices [1].

Theoretical Mass Calculations

To establish a ground truth for our analytical workflows, we must calculate the specific mass contributions of each element. The values below are derived from the standard atomic weights and isotopic compositions recognized by the [1].

Table 1: Bulk Stoichiometry (Average Molecular Weight)

Used for gravimetric preparation and molarity calculations.

| Element | Quantity | Average Atomic Mass ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon (C) | 13 | 12.011 | 156.143 |

| Hydrogen (H) | 13 | 1.008 | 13.104 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 248.257 g/mol |

Table 2: High-Resolution Mass Spectrometry (Exact Mass)

Used for extracted ion chromatogram (XIC) generation and elemental composition verification.

| Element | Quantity | Monoisotopic Mass (Da) | Total Contribution (Da) |

| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 248.096106 Da |

Note: For positive mode Electrospray Ionization (ESI+), the theoretical precursor ion [M+H]⁺ is calculated by adding the mass of a proton (1.007276 Da), yielding an m/z of 249.1034 .

High-Resolution Mass Spectrometry (HRMS) Workflow

Step 1: Sample Preparation & Matrix Selection

-

Causality: The compound's moderate lipophilicity requires an organic modifier to prevent precipitation, while the presence of the methoxyethyl group ensures solubility in polar aprotic solvents.

-

Action: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock. Dilute to a final working concentration of 100 ng/mL using 50:50 Water:ACN with 0.1% Formic Acid. The formic acid acts as a proton donor, driving the equilibrium toward the [M+H]⁺ state.

Step 2: Chromatographic Resolution (UPLC)

-

Causality: Sharp, symmetrical peaks are required to prevent ion suppression and ensure accurate mass measurement.

-

Action: Inject 2 µL onto a C18 Sub-2 µm column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Mobile Phase B (ACN + 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: ESI Source Optimization

-

Causality: Pyrimidinones ionize efficiently in positive mode, but excessive capillary voltage can cause in-source fragmentation of the labile methoxyethyl chain.

-

Action: Set the ESI capillary voltage to 3.0 kV. Maintain the desolvation temperature at 350°C to ensure complete droplet evaporation without thermal degradation.

Step 4: QTOF Mass Analysis & Calibration

-

Causality: Mass drift due to temperature fluctuations in the flight tube must be corrected in real-time to achieve <2 ppm mass accuracy.

-

Action: Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously at 5 µL/min. Acquire MS1 data from m/z 100–1000. For structural elucidation, trigger data-dependent MS/MS (ddMS2) using a collision energy ramp of 15–35 eV.

Collision-Induced Dissociation (CID) & Fragmentation Pathways

When subjected to CID in the collision cell, the[M+H]⁺ precursor ion (m/z 249.1034) undergoes predictable fragmentation. The fragmentation rules applied here align with standards curated by the [2] and structural data housed in [3].

The primary fragmentation pathway is driven by the cleavage of the N-C bond connecting the methoxyethyl group to the pyrimidinone ring, resulting in the neutral loss of methyl vinyl ether (C₃H₆O, 58 Da). Subsequent higher-energy collisions force the pyrimidinone core to open, yielding stable conjugated cations like the 4-fluorobenzoyl cation.

Proposed ESI-MS/MS fragmentation pathway for 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one.

References

-

Title: IUPAC Periodic Table of the Elements and Isotopic Abundances Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]

-

Title: NIST Mass Spectrometry Data Center Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: PubChem: The World's Largest Collection of Freely Accessible Chemical Information Source: National Center for Biotechnology Information (NCBI) URL: [Link]

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one

Abstract

The blood-brain barrier (BBB) represents the most significant obstacle to developing therapeutics for central nervous system (CNS) disorders. Its unique structure, characterized by tight junctions and active efflux transporters, strictly limits the passage of molecules from the bloodstream into the brain.[1][2] Consequently, the early and accurate assessment of a drug candidate's ability to cross the BBB is a cornerstone of neuropharmacology. This guide provides an in-depth, multi-tiered strategy for characterizing the BBB permeability of a novel small molecule, 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one . We will progress from rapid in silico predictions based on physicochemical properties to established in vitro and in vivo methodologies, offering both the theoretical basis and practical, step-by-step protocols for a comprehensive evaluation. This document is intended for drug development scientists and researchers seeking to design and execute a robust BBB permeability assessment cascade.

Introduction: The Central Challenge of CNS Drug Delivery

For a systemically administered drug to exert its effect within the central nervous system, it must first overcome the formidable blood-brain barrier. This barrier is not a simple physical obstruction but a complex, dynamic interface composed of endothelial cells, pericytes, and astrocytes.[1][2] The endothelial cells are sealed by tight junctions that severely restrict paracellular diffusion, forcing most molecules to traverse the cells themselves (transcellular route).[2] This journey is further complicated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics back into the bloodstream.[3][4]

Only a small fraction of small molecules, estimated at around 2%, possess the necessary characteristics to cross the BBB effectively.[5] Therefore, a critical initial step in the development of any potential CNS therapeutic, such as 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one, is to determine its ability to achieve therapeutically relevant concentrations in the brain. This guide outlines a logical, tiered approach to answer this pivotal question.

Tier 1: Physicochemical Profiling and In Silico Prediction

Before embarking on resource-intensive experimental studies, a great deal can be inferred from the molecule's fundamental physicochemical properties. Computational models provide a rapid, cost-effective first pass to estimate BBB penetration potential.[5][6]

Key Physicochemical Descriptors for BBB Permeability

Decades of research have identified several key molecular properties that govern passive diffusion across the BBB.[1][7]

-

Lipophilicity (logP/logD): A measure of a compound's solubility in a lipid versus an aqueous environment. A moderate degree of lipophilicity is required to partition into the lipid membranes of endothelial cells. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[1][3]

-

Molecular Weight (MW): Smaller molecules generally exhibit better permeability. A common guideline is a molecular weight of less than 400-500 Daltons.[1]

-

Topological Polar Surface Area (TPSA): An estimate of the surface area of a molecule occupied by polar atoms (typically oxygen and nitrogen). Lower TPSA is associated with higher permeability.

-

Hydrogen Bond Donors (HBD) and Acceptors (HBA): A large number of hydrogen bonds can impede a molecule's ability to desolvate and enter the lipid bilayer.[1]

-

Ionization State (pKa): The charge of a molecule at physiological pH (7.4) significantly impacts its ability to cross lipid membranes. The neutral form of a molecule is generally more permeable.

Hypothetical Profile of the Target Compound

While experimental data for 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one is not publicly available, we can predict its properties using standard computational tools to generate a hypothetical profile.

| Physicochemical Property | Predicted Value | Guideline for Good BBB Permeability | Interpretation |

| Molecular Weight (MW) | ~276 g/mol | < 450 g/mol [3] | Favorable |

| cLogP (Lipophilicity) | ~2.5 | 1.5 - 3.5 | Favorable |

| TPSA | ~55 Ų | < 90 Ų[3] | Favorable |

| Hydrogen Bond Donors | 0 | ≤ 3[3] | Favorable |

| Hydrogen Bond Acceptors | 4 | ≤ 7 | Favorable |

| pKa (most basic) | ~1.5 (pyrimidinone N) | Weakly basic (pKa < 8.0) is often preferred[3] | Favorable |

Tier 2: In Vitro Assessment of Passive Permeability and Efflux Liability

In vitro models provide the first experimental evidence of a compound's interaction with a membrane barrier. They are higher throughput than in vivo studies and can effectively dissect different transport mechanisms.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a rapid, cell-free method to specifically measure passive transcellular diffusion.[8][9] It utilizes a 96-well plate system where a filter membrane is coated with a lipid solution (e.g., porcine brain lipid extract) to mimic the BBB's lipid environment.[10][11]

-

Preparation: Prepare a solution of the test compound (e.g., 10 mM in DMSO) and dilute it into a donor buffer (pH 7.4) to a final concentration of 100 µM. Fill the wells of a 96-well acceptor plate with a suitable acceptor buffer.

-

Membrane Coating: Using a multichannel pipette, carefully add 5 µL of the BBB lipid solution (e.g., in dodecane) to each well of the donor filter plate, allowing the lipids to impregnate the membrane.[12]

-

Assay Start: Add 200 µL of the test compound solution to the donor wells. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[12]

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[8][12]

-

Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference well (representing the initial concentration), using an appropriate analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

-

Calculation: The apparent permeability coefficient (Pₑ) is calculated using the following equation: Pₑ = - (V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_equilibrium)

-

Data Interpretation: The calculated Pₑ value is compared against known standards to classify the compound's passive permeability.

| Permeability Class | Pₑ (x 10⁻⁶ cm/s) |

| High | > 4.0 |

| Medium | 2.0 - 4.0 |

| Low | < 2.0 |

Cell-Based Transwell Model

To incorporate biological factors like tight junction integrity and the potential for active transport, a cell-based model is essential. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely used and well-characterized model for this purpose.[13][14][15]

Caption: Workflow for assessing compound permeability using the hCMEC/D3 Transwell model.

-

Cell Culture: Seed hCMEC/D3 cells onto collagen-coated Transwell filter inserts and culture until a confluent monolayer is formed, typically 5-7 days.[16][17]

-

Barrier Integrity Check: Before the assay, measure the Trans-Epithelial Electrical Resistance (TEER) to confirm tight junction formation. A stable TEER reading is indicative of a functional barrier.

-

Apical-to-Basolateral (A-B) Permeability:

-

Add the test compound to the apical (upper) chamber, which represents the blood side.

-

At specified time points (e.g., 15, 30, 45, 60 minutes), take a sample from the basolateral (lower) chamber, representing the brain side.

-

Replenish the basolateral chamber with fresh buffer after each sample is taken.

-

-

Basolateral-to-Apical (B-A) Permeability:

-

In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber. This measures transport from the "brain" to the "blood" side.

-

-

Analysis: Quantify the compound concentration in all samples using LC-MS/MS. Calculate the apparent permeability (Papp) for both directions.

-

Efflux Ratio (ER) Calculation:

-

ER = Papp (B-A) / Papp (A-B)

-

An ER > 2 suggests the compound is a substrate for an active efflux transporter like P-gp.[18]

-

Tier 3: In Vivo Measurement of Brain Exposure

While in vitro models are invaluable for screening, the definitive measure of BBB penetration is obtained from in vivo studies. These experiments account for all physiological variables, including plasma protein binding, metabolism, and dynamic blood flow. The key parameter derived from these studies is the unbound brain-to-plasma concentration ratio (Kp,uu).[19][20]

Understanding Kp,uu

Kp,uu represents the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in blood plasma at steady state.[19][21] It is the most relevant measure of brain penetration because it reflects the concentration of free drug available to interact with its CNS target.[20][22]

-

Kp,uu ≈ 1: The compound crosses the BBB primarily by passive diffusion.

-

Kp,uu > 1: An active influx mechanism may be involved.[21]

-

Kp,uu < 1: The compound is likely subject to active efflux or has poor passive permeability.[21]

Caption: Experimental workflow for determining the unbound brain-to-plasma ratio (Kp,uu).

Experimental Protocol: Rodent Brain Exposure Study

-

Dosing: Administer 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one to a cohort of rats or mice, typically via intravenous (IV) or oral (PO) administration, at a dose intended to achieve measurable plasma and brain concentrations.

-

Sample Collection: At various time points post-dose, collect blood samples. At a terminal time point (often corresponding to the time of maximum plasma concentration, Tmax), euthanize the animals, perfuse the vasculature with saline to remove residual blood, and harvest the brains.

-

Homogenization: Homogenize the brain tissue in a buffer to create a uniform matrix for analysis.

-

Bioanalysis: Determine the total concentration of the compound in both plasma and brain homogenate samples using a validated LC-MS/MS method.

-

Plasma and Brain Protein Binding: Separately, determine the fraction of the compound that is unbound in plasma (fu,p) and in brain homogenate (fu,b) using an in vitro technique like equilibrium dialysis.

-

Calculation:

-

Calculate the total brain-to-plasma ratio: Kp = [Total Drug]_brain / [Total Drug]_plasma

-

Calculate the unbound ratio: Kp,uu = Kp / (fu,b / fu,p)

-

Integrated Data Analysis and Conclusion

By following this tiered approach, a comprehensive profile of the BBB permeability for 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one can be established.

| Method | Parameter | Hypothetical Result | Interpretation |

| In Silico | Physicochemical Profile | MW < 450, TPSA < 90, cLogP ~2.5 | Predicted to be BBB-permeable |

| PAMPA-BBB | Pₑ | 5.5 x 10⁻⁶ cm/s | High passive permeability |

| hCMEC/D3 Assay | Papp (A-B) | 15.0 x 10⁻⁶ cm/s | High cell-based permeability |

| hCMEC/D3 Assay | Efflux Ratio (ER) | 1.1 | Not a substrate for efflux transporters |

| In Vivo Rat Study | Kp,uu | 0.95 | Crosses the BBB via passive diffusion in line with free concentrations |

References

- A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. (2023). RSC Advances.

-

Avdeef, A., et al. (2007). Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. Pharmaceutical Research. Available at: [Link]

-

van der Brink, F., et al. (2019). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. Available at: [Link]

- Patsnap Synapse. (2025). What characteristics of compounds cross the blood-brain barrier?. Patsnap.

- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.

-

News-Medical.Net. (2021). Nanomaterials' physiochemical properties influence their ability to penetrate the blood brain barrier. News-Medical.Net. Available at: [Link]

-

Cambridge MedChem Consulting. Brain Penetration. Cambridge MedChem Consulting. Available at: [Link]

-

Garg, P. & Verma, J. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling. Available at: [Link]

-

Stéen, E. J. L., et al. (2020). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience. Available at: [Link]

-

Weksler, B., et al. (2013). The hCMEC/D3 cell line as a model of the human blood brain barrier. Fluids and Barriers of the CNS. Available at: [Link]

-

Loryan, I., & Hammarlund-Udenaes, M. (2014). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. The AAPS Journal. Available at: [Link]

-

Jamieson, J., et al. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. International Journal of Molecular Sciences. Available at: [Link]

-

Vu, K., et al. (2009). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans. Eukaryotic Cell. Available at: [Link]

-

Transpharmation. (2023). CNS Drug Discovery: The Role of Cerebrospinal Fluid (CSF) in the In Vivo Assessment of Drug and Biomarker Brain Exposure. Scientist.com. Available at: [Link]

-

tebu-bio. (2016). Why is the hCMEC/D3 cell line a robust in vitro BBB model?. tebu-bio. Available at: [Link]

-

Liu, R. (2022). In Silico prediction of Blood-Brain Barrier permeability of chemical compounds using molecular feature modeling. Journal of High School Science. Available at: [Link]

-

Fischer, H., et al. (2006). In Silico Prediction of Blood−Brain Barrier Permeation Using the Calculated Molecular Cross-Sectional Area as Main Parameter. Journal of Chemical Information and Modeling. Available at: [Link]

-

Feng, M. R. (2015). Prediction of brain:blood unbound concentration ratios in CNS drug discovery employing in silico and in vitro model systems. Expert Opinion on Drug Discovery. Available at: [Link]

-

Balayssac, S., et al. (2013). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. Journal of Natural Products. Available at: [Link]

-

Ghose, A., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceuticals. Available at: [Link]

-

Varadharajan, S. Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models. Uppsala University. Available at: [Link]

-

Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. Available at: [Link]

-

BioAssay Systems. Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). BioAssay Systems. Available at: [Link]

-

Yasgar, A., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Pharmacology. Available at: [Link]

-

Talevi, A., & Gentile, D. (2016). Molecular determinants of blood–brain barrier permeation. Future Medicinal Chemistry. Available at: [Link]

-

Huang, Q., et al. (2018). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry. Available at: [Link]

-

Kumar, A., et al. (2024). Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Nantasenamat, C., et al. (2014). Influence of logBB cut-off on the prediction of blood-brain barrier permeability. SAR and QSAR in Environmental Research. Available at: [Link]

Sources

- 1. What characteristics of compounds cross the blood-brain barrier? [synapse.patsnap.com]

- 2. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brain Penetration | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]

- 6. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. paralab.es [paralab.es]

- 12. bioassaysys.com [bioassaysys.com]

- 13. A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The hCMEC/D3 cell line as a model of the human blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tebubio.com [tebubio.com]

- 16. Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. mdpi.com [mdpi.com]

- 19. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. CNS Drug Discovery: The Role of Cerebrospinal Fluid (CSF) in the In Vivo Assessment of Drug and Biomarker Brain Exposure | Scientist.com [app.scientist.com]

- 22. researchgate.net [researchgate.net]

metabolic stability of 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one in human liver microsomes

An In-Depth Technical Guide: Assessing the Metabolic Stability of 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one in Human Liver Microsomes

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability and in vivo half-life.[1][2] This guide provides a comprehensive, in-depth framework for evaluating the metabolic stability of 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one using human liver microsomes (HLMs). As a Senior Application Scientist, this document moves beyond a simple protocol, delving into the causal reasoning behind experimental design choices and data interpretation. It is intended for researchers, scientists, and drug development professionals seeking to establish robust, self-validating in vitro metabolism assays. The protocols and analytical strategies herein are grounded in established scientific principles and align with regulatory expectations for early-stage drug development.[3][4][5]

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the early phases of drug discovery, lead compounds are optimized based on a multi-parameter assessment of their biological activity, selectivity, and drug-like properties. Among these properties, metabolic stability is a cornerstone. A compound that is too rapidly metabolized by hepatic enzymes will likely fail to achieve therapeutic concentrations in the body, leading to poor efficacy.[1] Conversely, a compound that is metabolized too slowly may accumulate, potentially causing toxicity or adverse drug-drug interactions.[1]

Therefore, early in vitro assessment of metabolic stability is a crucial, cost-effective strategy to rank-order compounds, guide structure-activity relationship (SAR) studies, and identify metabolic liabilities before committing to expensive in vivo studies.[6] The use of subcellular fractions, particularly human liver microsomes, provides a high-throughput, reliable system for this initial screening.[7][8]

Scientific Foundation: The Role of Human Liver Microsomes and CYP450 Enzymes

Human Liver Microsomes (HLMs) as a Test System

Human liver microsomes are vesicle-like artifacts generated from the endoplasmic reticulum of hepatocytes during differential centrifugation of liver homogenate.[8] They are a rich source of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[7][8] HLMs also contain other important enzymes like flavin-containing monooxygenases (FMOs) and UDP-glucuronosyltransferases (UGTs).[1][6] Their widespread use is due to their commercial availability, ease of use, and the ability to specifically study Phase I metabolism by controlling the addition of necessary cofactors.[9]

Cytochrome P450 (CYP) Enzymes: The Engine of Oxidative Metabolism

The CYP450 enzyme superfamily is responsible for the metabolism of over 90% of drugs currently in clinical use.[10] These heme-containing monooxygenases catalyze a variety of oxidative reactions, including hydroxylation, N/O-dealkylation, and epoxidation.[11][12] While there are over 50 human CYP enzymes, a small subset, including CYP1A2, 2C9, 2C19, 2D6, and 3A4, are responsible for metabolizing the vast majority of xenobiotics.[13] CYP3A4 is particularly dominant, metabolizing over 50% of marketed drugs.[14] The activity of these enzymes is a primary determinant of a drug's intrinsic clearance.[9]

Structural Analysis of 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one

A preliminary analysis of the target compound reveals several potential sites for metabolic transformation, often referred to as "metabolic soft spots":

-

Methoxyethyl Side Chain: The terminal methyl group is susceptible to O-demethylation .

-

N-Alkyl Group: The entire methoxyethyl group could be cleaved via N-dealkylation .

-

Fluorophenyl Ring: The aromatic ring is a potential site for arene hydroxylation . However, the presence of the fluorine atom can block or direct metabolism at specific positions. The C-F bond is significantly stronger than a C-H bond, often making fluorinated positions metabolically stable.[11][12]

-

Pyrimidinone Core: The heterocyclic ring itself may undergo oxidation or other transformations.

Experimental Protocol: In Vitro Metabolic Stability Assay

This section details a robust, step-by-step protocol for determining the metabolic stability of 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one. The protocol includes necessary controls to ensure the integrity and validity of the results.

Materials and Reagents

-

Test Compound: 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one, 10 mM stock in DMSO.

-

Human Liver Microsomes: Pooled, mixed-gender (e.g., from BioIVT or Corning), stored at -80°C.

-

Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

-

Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[15]

-

Positive Control: A compound with known metabolic liability (e.g., Testosterone, Midazolam).[15][16]

-

Quenching Solution: Ice-cold Acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

-

Hardware: 96-well polypropylene plates, multi-channel pipettes, incubator/shaking water bath (37°C), centrifuge.

Experimental Parameters

All experimental conditions should be carefully controlled and documented.

| Parameter | Recommended Value | Rationale |

| Test Compound Concentration | 1 µM | A low concentration, well below the expected Km, ensures first-order kinetics, where the rate of metabolism is proportional to substrate concentration.[17] |

| Microsomal Protein Conc. | 0.5 - 1.0 mg/mL | Balances sufficient enzymatic activity with minimizing non-specific binding.[9][18] |

| NADPH Concentration | 1 mM (or regenerating system) | Ensures the cofactor is not rate-limiting for the duration of the incubation.[17] |

| Incubation Time Points | 0, 5, 15, 30, 45, 60 minutes | Provides a sufficient time course to accurately determine the rate of disappearance.[9][18] |

| Final DMSO Concentration | < 0.5% | High concentrations of organic solvents can inhibit CYP enzyme activity. |

| Incubation Temperature | 37°C | Mimics physiological temperature for optimal enzyme activity.[17] |

| Number of Replicates | n=3 | Ensures statistical robustness of the data.[6] |

Workflow Diagram

Caption: Fig 1. Experimental workflow for HLM stability assay.

Step-by-Step Incubation Protocol

-

Preparation: On the day of the experiment, thaw a vial of pooled HLMs in a 37°C water bath. Immediately place on ice. Dilute the HLMs to a 2X working concentration (e.g., 1.0 mg/mL) in ice-cold 100 mM potassium phosphate buffer.

-

Compound Plating: Prepare a 96-well plate containing the test compound and positive control at a 2X working concentration.

-

Control Setup: Include two critical control wells for each compound:

-

-NADPH Control: Incubate the compound with HLMs but without the NADPH cofactor. This accounts for any non-enzymatic degradation or instability.

-

T=0 Control: Add the quenching solution before adding the HLM/NADPH mixture. This sample represents 100% of the compound at the start of the reaction.

-

-

Pre-Incubation: Add the HLM solution to the compound plate. Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.[7]

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the -NADPH controls). The time of this addition is T=0.[17]

-

Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45, 60 min), transfer an aliquot of the reaction mixture into a separate 96-well plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard to terminate the reaction.[18]

-

Sample Processing: Once all time points are collected, vortex the quench plate to ensure complete protein precipitation. Centrifuge the plate at high speed (e.g., 3,200 rpm for 15 min at 4°C) to pellet the precipitated proteins.[17]

-

Analysis: Carefully transfer the supernatant to a new analysis plate for quantification of the remaining parent compound via a validated LC-MS/MS method.

Data Analysis and Interpretation

Quantification and Data Plotting

The concentration of the parent compound at each time point is determined by LC-MS/MS. The data is typically normalized to the T=0 sample, which is set to 100%. A semi-log plot of the natural logarithm of the percent remaining versus time is generated.

Calculation of Key Parameters

If the plot shows a linear relationship, it indicates first-order elimination kinetics. The elimination rate constant (k) is the negative of the slope of this line.

-

In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

-

Equation:t½ = 0.693 / k or t½ = ln(2) / k[1]

-

-

Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. It is a direct measure of metabolic efficiency.

-

Equation:CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / Amount of microsomal protein (mg))[1]

-

Hypothetical Data Presentation

| Time (min) | % Compound Remaining (Mean) |

| 0 | 100 |

| 5 | 88 |

| 15 | 65 |

| 30 | 42 |

| 45 | 28 |

| 60 | 18 |

From this hypothetical data, one would plot ln(% Remaining) vs. Time to find the slope (k), and subsequently calculate t½ and CLint.

| Calculated Parameter | Hypothetical Value | Interpretation |

| t½ | 25.1 min | Moderate stability |

| CLint | 55.2 µL/min/mg protein | Moderate intrinsic clearance |

Potential Metabolic Pathways and Metabolite Identification

While the stability assay quantifies the disappearance of the parent drug, identifying the resulting metabolites provides crucial information about metabolic liabilities. This is typically achieved using high-resolution LC-MS/MS.[1][7]

Based on the structure of 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one and common metabolic reactions mediated by CYPs, several primary (Phase I) metabolites can be predicted.[11]

Predicted Metabolic Pathway Diagram

Caption: Fig 2. Predicted metabolic pathways.

Analytical Strategy for Identification

-

Full Scan Analysis: Acquire full scan mass spectrometry data to identify potential metabolite peaks that are present in the T=60 sample but absent or minimal in the T=0 sample.

-

Extracted Ion Chromatograms (XICs): Search for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for oxidation, -14 Da for O-demethylation).

-

MS/MS Fragmentation: Compare the fragmentation pattern of a suspected metabolite with that of the parent compound. Common fragments confirm the core structure is intact, while shifts in fragment masses can pinpoint the site of modification.[19]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the . The data generated from this assay—namely the in vitro half-life and intrinsic clearance—are fundamental for predicting the in vivo pharmacokinetic behavior of the compound.

If the compound demonstrates high metabolic instability (i.e., a short t½ and high CLint), medicinal chemists can use this information to guide further structural modifications. For example, if metabolite identification reveals O-demethylation as the primary metabolic route, the methoxy group could be replaced with a more stable functional group to block this pathway and improve metabolic stability. This iterative cycle of testing and chemical optimization is a hallmark of modern, efficient drug discovery.

References

-

The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved from [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. Retrieved from [Link]

-

The Role of Cytochrom P450 in Drug Metabolism. (n.d.). International Journal of Research in Pharmacy and Allied Science. Retrieved from [Link]

-

Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician, 76(3), 391-396. Retrieved from [Link]

-

Drug Metabolism - The Importance of Cytochrome P450 3A4. (2014). Medsafe. Retrieved from [Link]

-

Masimirembwa, C. M., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Combinatorial chemistry & high throughput screening, 9(4), 259-272. Retrieved from [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (2023). ResearchGate. Retrieved from [Link]

-

Microsomal Stability Assay. (n.d.). MTTlab. Retrieved from [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). Technology Networks. Retrieved from [Link]

-

Navigating new regulatory guidelines for drug metabolism studies. (2024). Drug Discovery News. Retrieved from [Link]

-

In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017). Regulations.gov. Retrieved from [Link]

-

Xu, Y., et al. (2015). High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. Journal of The American Society for Mass Spectrometry, 26(8), 1357–1366. Retrieved from [Link]

-

Pyrimidine Metabolism. (n.d.). SMPDB. Retrieved from [Link]

-

Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). FDA. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2022). Metabolite Identification of a Novel Anti-Leishmanial Agent OJT007 in Rat Liver Microsomes Using LC-MS/MS. Molecules, 27(9), 2845. Retrieved from [Link]

-

Analytical workflow of metabolic soft spot identification in liver microsomes using LC/UV/MS. (2015). ResearchGate. Retrieved from [Link]

-

Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen. Retrieved from [Link]

-

A Comparison of USFDA and EMA Guidance in the Conduct of Enzyme Induction Studies In Vitro. (2012). Corning. Retrieved from [Link]

-

Guideline on the investigation of drug interactions. (2012). European Medicines Agency. Retrieved from [Link]

-

Hodges, J. A., & Bogen, S. L. (2024). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2005). Springer Nature Experiments. Retrieved from [Link]

-

Hodges, J. A., & Bogen, S. L. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 15(2), 172-185. Retrieved from [Link]

-

Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development. (2023). ResearchGate. Retrieved from [Link]

-

Pyrimidines maintain mitochondrial pyruvate oxidation to support de novo lipogenesis. (2021). Science. Retrieved from [Link]

-

Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. (n.d.). MeCour Temperature Control. Retrieved from [Link]

-

Chen, Y., et al. (2017). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology, 8, 532. Retrieved from [Link]

Sources

- 1. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 3. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]

- 4. regulations.gov [regulations.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. mttlab.eu [mttlab.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 9. Metabolic Stability Assays [merckmillipore.com]

- 10. metabolon.com [metabolon.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]

- 14. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]

- 15. mecour.com [mecour.com]

- 16. Frontiers | Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound [frontiersin.org]

- 17. if-pan.krakow.pl [if-pan.krakow.pl]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

Navigating the Solid-State Landscape: A Technical Guide to the Crystal Structure and Polymorphism of Pyrimidinone Derivatives for Pharmaceutical Development

Foreword